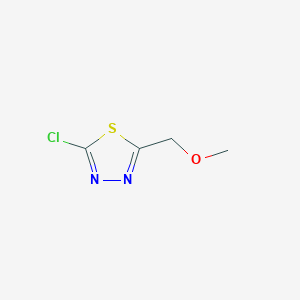
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine
Descripción general
Descripción
“2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine” is a chemical compound with the IUPAC name “methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride”. It has a molecular weight of 265.14 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which include “this compound”, has been covered in various studies over the last 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and can have their side chains modified .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Antivertigo Agents
- Synthesis and Potential Use in Antivertigo Medications: Compounds like 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs were synthesized for potential use in antivertigo medications. The synthesis involved chemical modifications of pyridine derivatives (Shiozawa et al., 1984).
Synthesis Improvements
- Improved Synthesis Techniques: An improved synthesis method for 5,6,7,8-tetrahydro-1,7-naphthyridine was developed, offering a more efficient process than previous methods. This has implications for the easier production of this compound for research and potential applications (Dow & Schneider, 2001).
Chemical Synthesis and Reactivity
- Innovative Synthesis Methods: The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles was achieved using microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations. This method provided a straightforward way to produce these compounds, which are relatively simple yet rarely addressed in heterocycle chemistry (Zhou, Porco & Snyder, 2007).
Reactivity with Amines
- Unique Reactivity Patterns: The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines under different experimental conditions was explored. This study provided insights into the mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines, revealing new rearrangement reactions and expanding the understanding of naphthyridine chemistry (Sirakanyan et al., 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The hazard statements include H302, H315, H319, and H335 .
Mecanismo De Acción
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Naphthyridines are known to impact a broad spectrum of biological pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 14820 , which is within the optimal range for oral bioavailability.
Result of Action
It’s known that naphthyridines exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Propiedades
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-3,10H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPNBKOCFRWOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)


